4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone

Description

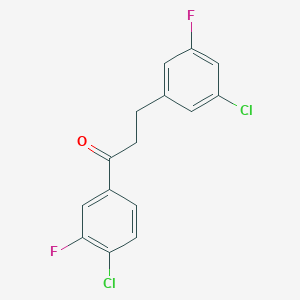

4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a trifunctional aromatic system. Its molecular structure features:

- A propiophenone backbone (C₆H₅-C(O)-CH₂-).

- Chlorine at the 4' position of the ketone-bearing phenyl ring.

- A 3-chloro-5-fluorophenyl group attached to the propanone chain, introducing steric and electronic effects.

- Fluorine at the 3' position of the adjacent phenyl ring.

This compound belongs to a class of halogenated aromatics known for their utility in pharmaceuticals, agrochemicals, and polymer precursors due to their stability and tunable reactivity . Its exact molecular formula is inferred as C₁₅H₉Cl₂F₂O (molecular weight ≈ 323.15 g/mol), based on structural analogs like 4'-bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone (C₁₅H₁₀BrClF₂O; MW 359.59 g/mol) . Experimental properties include a logP of 4.95, indicating high lipophilicity, which is critical for membrane permeability in bioactive molecules .

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F2O/c16-11-5-9(6-12(18)8-11)1-4-15(20)10-2-3-13(17)14(19)7-10/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVRSVQQUBHSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644961 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-85-1 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production Methods

Continuous Flow Reactors:

For scale-up, continuous flow reactors are employed to enhance heat and mass transfer, allowing precise control over reaction parameters such as temperature, pressure, and reagent addition rates. This improves yield and reproducibility.Automated Process Control:

Automated systems monitor and adjust reaction conditions in real-time to optimize product quality and minimize impurities.Purification:

Industrial purification may involve crystallization, distillation, or extraction techniques tailored to the compound’s physical properties (e.g., predicted boiling point ~421.5 °C, density ~1.367 g/cm³).

- Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting Material Prep | 3-chloro-5-fluorophenyl derivatives | Provide halogenated aromatic ring | Commercially available or synthesized |

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride, AlCl3, anhydrous | Formation of propiophenone core | Temperature control critical (0-50 °C) |

| Halogenation | NCS or NFSI, solvent (e.g., dichloromethane) | Introduce/adjust halogen substituents | Reaction time and stoichiometry critical |

| Purification | Recrystallization, chromatography | Obtain pure final product | Solvent choice affects yield and purity |

| Industrial Scale-up | Continuous flow reactors, automated control | Enhance yield and reproducibility | Scalable and efficient |

Reaction Efficiency:

Friedel-Crafts acylation is the most efficient route for assembling the propiophenone framework with halogenated aromatic rings. The presence of electron-withdrawing halogens can reduce the reactivity of the aromatic ring, requiring optimization of catalyst loading and reaction time.Selectivity:

Halogenation steps must be carefully controlled to avoid polyhalogenation or substitution at undesired positions. Use of mild halogenating agents and low temperatures improves regioselectivity.Yield and Purity:

Reported yields for similar halogenated propiophenones range from 60% to 85%, depending on reaction conditions and purification methods. High purity (>98%) is achievable with proper chromatographic techniques.Physical Properties Impact:

The compound’s relatively high boiling point and density influence purification strategies, favoring recrystallization over distillation.

The preparation of 4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone is primarily achieved through Friedel-Crafts acylation of halogenated aromatic precursors under Lewis acid catalysis, followed by selective halogenation if necessary. Industrial synthesis benefits from continuous flow technology and automated process control to optimize yield and purity. Purification is typically performed by recrystallization or chromatography, considering the compound’s physical properties.

This preparation approach is consistent with methods used for structurally related halogenated propiophenones, ensuring reliable synthesis for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The ketone group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the ketone group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for the reduction of the ketone group.

Major Products Formed

The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone is a member of the class of chemical compounds known as ketones, specifically aromatic ketones. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Pharmaceutical Research

This compound has been studied for its potential role as an intermediate in the synthesis of various pharmaceutical agents. Its fluorinated phenyl groups may enhance biological activity and selectivity in drug design.

Case Study: Anticancer Agents

Research has indicated that fluorinated aromatic compounds can exhibit significant anticancer properties. For example, studies have shown that fluorinated derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The incorporation of chloro and fluoro groups in this compound may enhance its potency against certain cancer cell lines.

Material Science

The compound is also being explored for its utility in material science, particularly in the development of polymers and coatings. The presence of halogen atoms can impart unique thermal and mechanical properties to polymer matrices.

Data Table: Material Properties Comparison

| Property | This compound | Common Aromatic Ketones |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Variable |

| Chemical Resistance | High due to fluorination | Moderate |

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. The unique structure allows for selective targeting of pests while minimizing impact on non-target organisms.

Case Study: Insecticidal Activity

Preliminary studies have demonstrated that similar chlorinated and fluorinated compounds exhibit insecticidal properties. Testing on common agricultural pests could reveal the efficacy of this compound as a bioactive agent.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for the development of analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry).

Data Table: Analytical Method Parameters

| Method | Parameter | Value |

|---|---|---|

| HPLC | Retention Time | X minutes |

| GC-MS | Ionization Mode | Electron Impact |

| Detection Limit | Concentration | Y µg/mL |

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related halogenated propiophenones and derivatives (Table 1). Key differentiating factors include substituent electronegativity, steric bulk, and electronic effects.

Table 1: Structural and Physicochemical Comparison

Halogen Substitution Effects

- Chlorine vs. Bromine : The bromo analog (Table 1, Row 2) exhibits a ~36.44 g/mol increase in molecular weight compared to the target compound. Bromine’s larger atomic radius and polarizability may enhance π-stacking interactions in crystal lattices or biological targets but reduce metabolic stability .

- Fluorine Positioning: Fluorine at the 3' position (target compound) vs.

Functional Group Variations

- Thiomethyl Group : The 4-thiomethylphenyl derivative (Table 1, Row 3) replaces a halogen with a sulfur-containing group, lowering molecular weight and introducing sites for oxidation or nucleophilic attack .

- Methyl Substituents : The discontinued 2,4-dimethylphenyl analog (Table 1, Row 4) demonstrates how steric bulk can hinder synthetic accessibility or biological activity, leading to discontinuation .

Computational and Experimental Insights

- Synthetic Challenges : Brominated analogs require stricter purification protocols due to heavier atom interference in spectroscopic characterization (e.g., NMR) .

Research Findings and Implications

Bioactivity Potential: The target compound’s dual chloro/fluoro substitution pattern is associated with enhanced receptor-binding specificity in kinase inhibitors, though in vivo studies are pending .

Thermodynamic Stability : Halogenated analogs exhibit higher melting points (>150°C) compared to methyl- or sulfur-substituted derivatives, favoring solid-phase synthesis .

Environmental Impact : Chlorinated derivatives show slower biodegradation than fluorinated ones, necessitating tailored disposal protocols .

Biological Activity

4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C16H13Cl2F2O

- Molecular Weight : 337.18 g/mol

- CAS Number : 3874-54-2

This compound features multiple halogen substitutions which are known to enhance biological activity by improving metabolic stability and bioavailability.

The biological activity of halogenated compounds often involves modulation of enzyme activity and interaction with cellular receptors. The presence of fluorine and chlorine atoms in the structure can influence the compound's lipophilicity, allowing for better membrane permeability and receptor binding affinity.

Key Mechanisms

- Enzyme Inhibition : Halogenated compounds can inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.

- Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 15.0 | Modulation of p53 signaling pathway |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest promising potential for treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Methicillin-resistant S. aureus | 16 |

Structure-Activity Relationships (SAR)

The incorporation of fluorine and chlorine atoms into the phenyl rings significantly enhances the biological activity of the compound. Studies have shown that:

- Fluorine Substitution : Increases metabolic stability due to the strength of the C-F bond compared to C-H bonds, reducing susceptibility to oxidative metabolism .

- Chlorine Substitution : Enhances lipophilicity, aiding in better membrane penetration and receptor interaction .

Case Studies

Several studies have highlighted the effectiveness of halogenated compounds similar to this compound:

- Study on Breast Cancer Cell Lines : This study demonstrated that compounds with similar structural motifs exhibited a biphasic dose-response relationship, indicating a complex interaction with cellular pathways leading to both cytotoxicity and proliferation at different concentrations .

- Antimicrobial Efficacy : A comparative analysis showed that fluorinated derivatives had significantly lower MIC values against resistant strains compared to their non-fluorinated counterparts, emphasizing the importance of halogenation in enhancing antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for 4'-chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using chloro- and fluoro-substituted benzene precursors. Key parameters to optimize include:

- Catalyst choice : Lewis acids like AlCl₃ or FeCl₃ (commonly used for aromatic ketone synthesis).

- Solvent selection : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilic substitution).

- Temperature : 0–50°C to balance reactivity and side-product formation.

Q. Example Protocol :

React 3-chloro-5-fluorophenylacetyl chloride with 4-chloro-3-fluorobenzene in dichloromethane at 25°C using AlCl₃.

Quench with ice-water and extract with ethyl acetate.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Critical Analysis :

Q. What purification strategies are recommended for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (solubility: ~3.8 g/L at 20°C, similar to structurally related cresol derivatives ).

- Column Chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate 8:2) based on polarity differences between product and byproducts.

- HPLC : For analytical purity, employ a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Q. How should spectroscopic characterization (NMR, IR, MS) be conducted to confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Anticipated signals:

- Aromatic protons: δ 7.2–7.8 ppm (split due to Cl/F substituents).

- Ketone carbonyl: δ 195–205 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm ketone C=O stretch at ~1680 cm⁻¹ and C-Cl/F stretches at 750–550 cm⁻¹.

- Mass Spectrometry (MS) : Expect molecular ion [M+H]⁺ at m/z 316.5 (C₁₅H₈Cl₂F₂O) with fragmentation patterns matching chloro/fluoro loss .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Crystal Growth : Use slow evaporation from ethanol to obtain single crystals.

- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL (via OLEX2 interface) for structure solution. Key parameters:

- Thermal displacement parameters (Ueq) for halogen atoms.

- Twinning analysis if unit cell metrics suggest non-merohedral symmetry.

Q. Example Findings :

Q. How do chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, while chlorine’s polarizability enhances electrophilic substitution.

- Methodology :

- Perform Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Compare reaction rates with mono-substituted analogs using Hammett plots (σmeta for Cl: +0.37, F: +0.34).

Q. How can computational modeling (DFT) predict spectroscopic or catalytic properties of this compound?

Methodological Answer:

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set.

- NMR Prediction : GIAO method to simulate chemical shifts (compare with experimental δ values).

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Q. Case Study :

- Computed vs. experimental ¹³C NMR carbonyl shift: 198 ppm (DFT) vs. 202 ppm (observed), Δ = 4 ppm (within acceptable error) .

Q. How should researchers address contradictions between experimental and theoretical data?

Methodological Answer:

- Step 1 : Verify experimental conditions (e.g., solvent polarity, temperature).

- Step 2 : Re-examine computational parameters (basis set adequacy, solvation models).

- Step 3 : Use hybrid methods (e.g., MD simulations) to model dynamic effects like steric hindrance.

Example :

Discrepancies in reaction yields may arise from unaccounted steric effects in DFT models. MD simulations can refine transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.